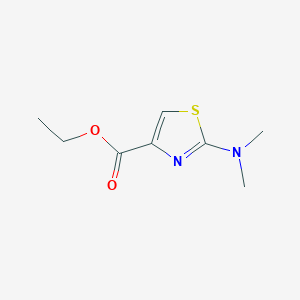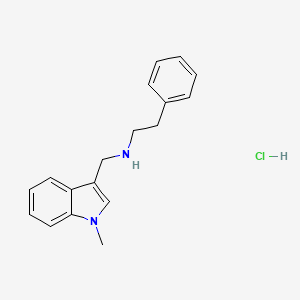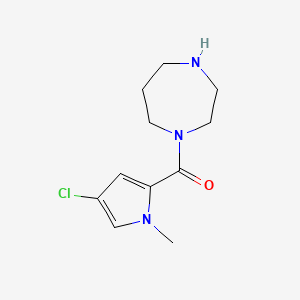
1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane
Overview
Description
The compound “1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane” appears to be related to “(4-Chloro-1-methyl-1H-pyrrole-2-carbonyl)-L-alanine”, which is a chemical compound with the formula C9H11ClN2O3 and a molecular weight of 230.651. However, detailed information about this specific compound is not readily available1.
Synthesis Analysis
Unfortunately, I couldn’t find any information on the synthesis of “1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane”.Molecular Structure Analysis
I couldn’t find any information on the molecular structure of “1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane”.Chemical Reactions Analysis
I couldn’t find any information on the chemical reactions involving “1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane”.Physical And Chemical Properties Analysis
No information was found on the physical and chemical properties of “1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane”.Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of nitrogen heterocyclic compounds, including those related to the query compound, highlight innovative approaches to creating complex molecular structures. For instance, the synthesis of derivatives incorporating the 1,4-diazepane structure has been explored, demonstrating the versatility of these frameworks in organic synthesis. The structural analysis often focuses on understanding the conformational preferences and electronic properties of these molecules, which are crucial for their potential applications in drug design and material science (Toze et al., 2011).
Reactivity and Transformation
Research has also been conducted on the reactivity and transformation of tetrahydro-pyrrolobenzodiazepines, indicating the potential of these compounds to undergo various chemical reactions to form new heterocyclic compounds. Such studies shed light on the synthetic versatility of nitrogen-containing heterocycles and pave the way for developing novel compounds with potentially valuable biological or material properties (Voskressensky et al., 2014).
Potential in Medicinal Chemistry
The investigation into the synthesis of specific derivatives, such as 1H,4H‐pyrazolo[4,3f]pyrrolo[1,2‐a][1,4]diazepine, highlights the interest in these compounds for medicinal chemistry applications. The development of new synthetic routes to access these structures is crucial for exploring their potential as pharmacophores in drug discovery efforts (Massa et al., 1984).
Molecular Docking Studies
Some studies have extended beyond synthesis to include molecular docking studies, which are instrumental in predicting the interaction of these heterocyclic compounds with biological targets. Such research is foundational in the early stages of drug development, providing insights into the binding efficiency and potential biological activity of new compounds (Malathi & Chary, 2019).
Novel Synthetic Strategies
Research on novel strategies for synthesizing heterocyclic systems related to the query compound showcases the ongoing development of efficient and versatile synthetic methods. These studies contribute to the broader field of organic synthesis by providing new routes to complex molecules that can have various scientific and industrial applications (Kharaneko & Bogza, 2013).
Safety And Hazards
No information was found on the safety and hazards of “1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane”.
Future Directions
No information was found on the future directions of “1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane”.
properties
IUPAC Name |
(4-chloro-1-methylpyrrol-2-yl)-(1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-14-8-9(12)7-10(14)11(16)15-5-2-3-13-4-6-15/h7-8,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETHPNKFGXZNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N2CCCNCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



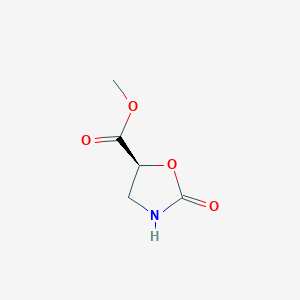
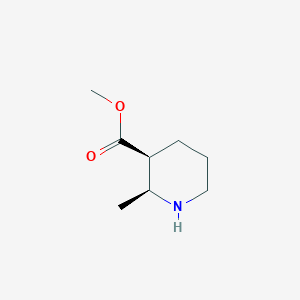
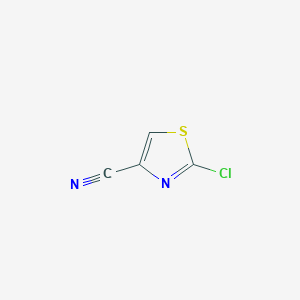
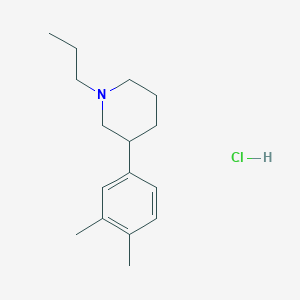
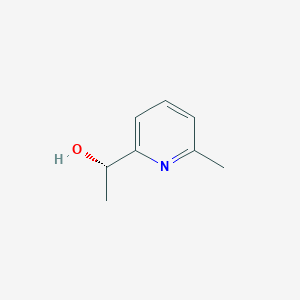



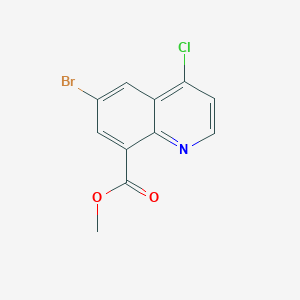

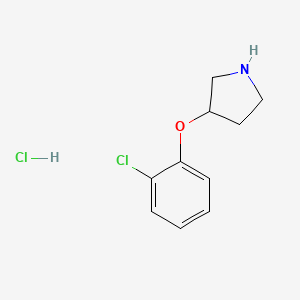
![2-(Trifluoromethyl)benzo[d]thiazol-5-amine](/img/structure/B1451587.png)
